N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazepine core fused with a thiophene carboxamide moiety. The benzoxazepine scaffold is characterized by a seven-membered ring containing oxygen and nitrogen atoms, while the thiophene-2-carboxamide group introduces a sulfur-containing aromatic system.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-16(2)9-21-12-6-5-10(8-11(12)18-15(16)20)17-14(19)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYDBQADSFEZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity allows it to be used as a reagent in various organic reactions.
Biology
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | High |
Medicine
The compound is under investigation for its therapeutic potential in treating various diseases:
- Anticancer Properties : In vivo studies have shown that related benzoxazepine compounds can significantly reduce tumor size in animal models by inducing apoptosis and exhibiting anti-proliferative effects on cancer cells .
| Study Type | Result |
|---|---|
| In Vivo Tumor Reduction | Significant (p < 0.05) |
| Apoptosis Induction | Confirmed |
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for creating innovative compounds with specific functionalities.
Inhibition of Cholesterol Synthesis
A study demonstrated that benzoxazepine derivatives effectively inhibited cholesterol synthesis in HepG2 cells with IC50 values as low as 15 nM . This suggests strong potential for therapeutic application in dyslipidemia management.
Antitumor Efficacy
In vivo studies involving animal models treated with benzoxazepine derivatives showed significant tumor size reduction compared to control groups. The mechanisms involved included apoptosis induction and anti-proliferative effects on cancer cells .
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with modifications to the benzoxazepine ring, thiophene substituents, or functional groups. Below is a comparative analysis:
Functional Group Analysis
- Amide vs. Esters, however, may improve lipophilicity and membrane permeability .
- Substituent Effects : The 3,3-dimethyl groups on the benzoxazepine core reduce conformational flexibility compared to the 3,3,5-trimethyl derivative (BF96729, ). The additional methyl group in BF96729 may influence steric interactions in molecular recognition or crystal packing.
Hydrogen Bonding and Crystallography
- The amide and oxo groups in the target compound promote hydrogen-bonded networks, critical for crystal engineering (as per Etter’s graph-set analysis ). This contrasts with ester-based analogues (e.g., ), where weaker C=O···H interactions dominate.
- Structural determination of such compounds often relies on programs like SHELXL for refinement, as noted in crystallographic studies .
Implications for Drug Design
- The target compound’s rigid benzoxazepine core may confer metabolic stability compared to flexible dithiazine derivatives .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 330.4 g/mol. Its structure includes a benzoxazepine ring fused with a thiophene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 921776-88-7 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve inhibition of key enzymes or modulation of receptor activity, which can lead to various therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit potent antitumor properties. For instance, derivatives have shown significant inhibitory effects on tumor cell growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that certain benzoxazepine derivatives can induce cell death in cancer cell lines at low concentrations (IC50 values in the nanomolar range) .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains and fungi, showing comparable or superior efficacy compared to standard antibiotics . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Squalene Synthase Inhibition
A notable area of research involves the inhibition of squalene synthase (SQS), an enzyme critical in cholesterol biosynthesis. Compounds in the same class as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) have been identified as potent inhibitors of SQS, leading to reduced cholesterol levels in experimental models . This mechanism presents a potential therapeutic avenue for managing hypercholesterolemia and related metabolic disorders.
Case Studies
- Inhibition of Cholesterol Synthesis : A study demonstrated that related benzoxazepine compounds effectively inhibited cholesterol synthesis in HepG2 cells with IC50 values as low as 15 nM . This suggests a strong potential for therapeutic application in dyslipidemia management.
- Antitumor Efficacy : In vivo studies involving animal models treated with benzoxazepine derivatives showed significant tumor size reduction compared to control groups. The mechanisms involved included apoptosis induction and anti-proliferative effects on cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
